2-chloro-N-(1,2-oxazol-3-yl)acetamide
Description
Significance of Acetamide (B32628) and Oxazole (B20620) Heterocycles in Medicinal and Agrochemical Chemistry
The foundational components of 2-chloro-N-(1,2-oxazol-3-yl)acetamide, the acetamide and oxazole moieties, are individually recognized as critical pharmacophores and toxophores in the development of new therapeutic agents and crop protection chemicals.
Acetamide derivatives are integral scaffolds in medicinal chemistry, with their derivatives exhibiting a vast array of biological activities. nih.govnih.gov The amide bond is a cornerstone of peptide and protein structures, and its presence in small molecules often facilitates interactions with biological targets. nih.gov The 2-chloroacetamide (B119443) group, in particular, is a reactive chemical entity. The presence of the chlorine atom makes the adjacent carbon electrophilic, allowing it to react with nucleophiles, such as amino acid residues in proteins. researchgate.net This reactivity is harnessed in the design of targeted covalent inhibitors and other bioactive molecules. Research has demonstrated that N-aryl 2-chloroacetamides can act as antimicrobial agents, including herbicides and fungicides. researchgate.netijpsr.info
Oxazole heterocycles are five-membered rings containing one oxygen and one nitrogen atom. thepharmajournal.com This aromatic system is found in numerous natural products and synthetic compounds with significant biological properties. thepharmajournal.com In medicinal chemistry, oxazole derivatives have been investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. thepharmajournal.com The oxazole ring can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, contributing to its versatility as a scaffold in drug design. researchgate.net In the agrochemical sector, oxazoles are used as core structures in the discovery of new pesticides, including fungicides and herbicides. researchgate.net The isoxazole (B147169) ring, a close isomer of oxazole, is also a popular scaffold for developing agents with diverse biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. mdpi.com
Research Trajectories of this compound within Structure-Activity Paradigms
Direct and extensive research specifically detailing the structure-activity relationships (SAR) of this compound is limited in publicly available literature. However, the research trajectory for such a compound can be inferred from studies on analogous structures, which explore how systematic modifications influence biological activity.
The core principle of SAR studies is to identify which parts of a molecule are essential for its biological effect and to optimize them. For a molecule like this compound, SAR exploration would typically involve:
Modification of the Acetamide Moiety: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or different functional groups to modulate reactivity and steric bulk. Studies on other N-substituted chloroacetamides have shown that such modifications significantly impact their biological profiles. researchgate.netijpsr.info
Substitution on the Oxazole Ring: Adding various substituents to the available positions on the oxazole ring to alter its electronic properties, lipophilicity, and steric profile.
Alteration of the Linker: Changing the length or nature of the acetamide linker connecting the chloroacetyl group and the oxazole ring.
Research into related acetamide-sulfonamide scaffolds containing isoxazole has demonstrated that even subtle changes, such as the nature of alkyl groups on a phenyl ring attached to the acetamide, can significantly alter inhibitory activity against enzymes like urease. mdpi.com For instance, one study found that an acetamide linked to a phenyl-alkyl group showed better activity than a fluoro-substituted biphenyl (B1667301) group. mdpi.com Similarly, research on 2-isoxazol-3-yl-acetamide analogues as inhibitors of heat shock protein 90 (HSP90) identified several active compounds, indicating the potential of this scaffold in antiviral research. nih.govresearchgate.net
The following interactive table summarizes hypothetical SAR insights based on findings from structurally related compound classes, illustrating the principles that would guide research on this compound.
| Molecular Modification | Predicted Impact on Activity | Rationale from Analogous Compounds |
| Replacement of Chlorine with Fluorine | Decrease in alkylating reactivity, potential change in cell permeability and metabolic stability. | Halogen identity is a key determinant of reactivity in haloacetamides. |
| Addition of a methyl group to the oxazole ring | Potential increase in lipophilicity and steric hindrance, possibly altering target binding. | Substitutions on heterocyclic rings are a standard method to probe the binding pocket of a biological target. mdpi.com |
| Replacement of the oxazole ring with a thiazole (B1198619) ring | Altered electronic distribution and hydrogen bonding capacity, potentially leading to a different biological target profile. | The exchange of heteroatoms in a ring system is a common strategy in medicinal chemistry to modulate activity. archivepp.com |
Overview of Academic Inquiry and Research Focus on the Compound
Academic inquiry specifically targeting this compound appears to be sparse. The compound is more representative of a member of a larger class of chemicals that are synthesized for broader screening campaigns rather than being the focus of dedicated, in-depth studies itself.
The primary research focus in this area has been on the synthesis and biological evaluation of libraries of related compounds. researchgate.net For example, studies often involve reacting a core amine, such as 3-amino-1,2-oxazole, with various electrophiles like chloroacetyl chloride to generate a series of derivatives for biological testing. ijpsr.info The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a more complex but related structure, has been described as a precursor for preparing a series of disubstituted benzoxazoles with potential pharmacological properties. mdpi.com
The scientific interest lies more broadly in the potential of the N-(oxazolyl)acetamide and chloroacetamide scaffolds. Research on these larger families of compounds aims to uncover novel agents with applications in areas such as:
Anticancer therapy: As seen in studies of related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives active against resistant cancer cells. nih.gov
Antiviral agents: Highlighted by the discovery of 2-isoxazol-3-yl-acetamide analogues as anti-HIV agents targeting HSP90. nih.gov
Antimicrobial agents: A common application for N-substituted chloroacetamides. ijpsr.info
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-3-5(9)7-4-1-2-10-8-4/h1-2H,3H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELQNFUTLQVZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N 1,2 Oxazol 3 Yl Acetamide
Strategic Approaches to the Synthesis of the 1,2-Oxazol-3-yl Acetamide (B32628) Core
The synthesis of the core 2-chloro-N-(1,2-oxazol-3-yl)acetamide structure is a critical first step that has been approached through various chemical strategies. These methods focus on efficiently constructing the amide bond between the 1,2-oxazol-3-amine precursor and the chloroacetyl group.
Precursor Derivatization and Key Reaction Pathways (e.g., chloroacetylation)
The primary and most direct pathway for synthesizing this compound is through the chloroacetylation of its corresponding amine precursor, 3-amino-1,2-oxazole. This reaction is a type of N-acylation where the amino group of the oxazole (B20620) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a chloroacetylating agent, typically chloroacetyl chloride. ijpsr.infoneliti.com
The reaction is generally carried out in an appropriate solvent and often in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction. scholarsresearchlibrary.com Common solvents include benzene (B151609), tetrahydrofuran (B95107) (THF), and acetic acid. neliti.comscholarsresearchlibrary.com The choice of base can vary, with options like triethylamine (B128534) (TEA) or potassium carbonate being frequently employed. neliti.comscholarsresearchlibrary.com
For instance, one described method involves dissolving the amine precursor (like m-aminophenol, a structural analog) in THF with potassium carbonate. neliti.com Chloroacetyl chloride is then added dropwise while cooling the mixture, which is subsequently stirred for several hours at room temperature to ensure the completion of the reaction. neliti.com Another approach involves reacting the amine with chloroacetyl chloride in benzene with a few drops of TEA, followed by refluxing for a couple of hours. scholarsresearchlibrary.com These methods highlight a common strategy for forming N-aryl chloroacetamides, which is directly applicable to the synthesis of the title compound. ijpsr.inforesearchgate.net
Optimization of Synthetic Routes (e.g., conventional vs. microwave irradiation)
To improve reaction efficiency, researchers have explored alternatives to conventional heating methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times, increasing yields, and promoting greener chemical processes. irjmets.comresearchgate.netijpsonline.com
Conventional synthesis of similar chloroacetamide derivatives can require several hours of refluxing. researchgate.netiosrjournals.org In contrast, microwave irradiation can significantly reduce the reaction time to mere minutes. researchgate.netiosrjournals.orgresearchgate.net For example, the conventional synthesis of 2-Chloro-N-p-tolylacetamide required 5-6 hours, whereas the microwave-assisted method was completed in 5-10 minutes with yields ranging from 50-80%. researchgate.net Similarly, the synthesis of another acetamide derivative took 22-24 hours conventionally, while the microwave method required only 30-35 minutes. iosrjournals.org This rapid and uniform heating often leads to cleaner reactions with fewer byproducts. researchgate.netnih.gov
The table below provides a comparative overview of conventional versus microwave-assisted synthesis for similar acetamide compounds, illustrating the typical advantages of the latter.
| Compound | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Conventional | 6-8 h | 62-78% | nih.gov |
| 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Microwave | 5-15 min | 78-92% | nih.gov |
| 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide | Conventional | 22-24 h | - | iosrjournals.org |
| 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide | Microwave | 30-35 min | - | iosrjournals.org |
Functionalization and Derivatization Strategies for Expanding the Compound's Chemical Space
The presence of a reactive chlorine atom makes this compound an excellent scaffold for further chemical modification. researchgate.net This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Synthesis of Analogues via Substitution Reactions
The chlorine atom in the chloroacetamide moiety is a good leaving group and is susceptible to nucleophilic substitution. This allows for the synthesis of a wide array of analogues by reacting this compound with various nucleophiles. researchgate.net
Common nucleophiles include amines, thiols, and alcohols, leading to the formation of new C-N, C-S, and C-O bonds, respectively. researchgate.net For example, reaction with thiourea (B124793) can lead to the formation of aminothiazole derivatives. researchgate.net The synthesis of various N-substituted chloroacetamide derivatives has been extensively studied, showcasing the reaction with a broad range of aliphatic and aromatic amines to yield corresponding glycine (B1666218) amide products. ijpsr.info These substitution reactions are fundamental in creating derivatives with modified properties.
The following table showcases examples of nucleophilic substitution reactions on similar N-aryl chloroacetamide scaffolds.
| Chloroacetamide Scaffold | Nucleophile | Resulting Moiety | Reference |
|---|---|---|---|
| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide | Thiazole (B1198619) derivative | researchgate.net |
| N-aryl chloroacetamides | Various amines | N-substituted aminoacetamides | researchgate.net |
| N-aryl chloroacetamides | Mercapto-heterocycles | S-alkylated heterocycles | researchgate.net |
| N-aryl chloroacetamides | Potassium thiocyanate | Thiazolidinone derivatives | researchgate.net |
Generation of Compound Libraries for High-Throughput Screening
The straightforward derivatization of this compound through nucleophilic substitution makes it an ideal starting material for combinatorial chemistry and the generation of compound libraries. By reacting the core scaffold with a diverse set of nucleophiles, a large number of distinct molecules can be synthesized efficiently.
This approach is valuable for high-throughput screening (HTS) in drug discovery, where large libraries of compounds are tested for biological activity. The development of a library of multi-substituted pyrazole (B372694)–triazole hybrids, for example, demonstrates how a core structure can be systematically modified to explore a wide chemical space. beilstein-journals.org The oxazole acetamide core can similarly be used to generate libraries of potential bioactive molecules by introducing varied substituents through its reactive chloroacetyl group.
Formation of Complex Hybrid Molecules Incorporating the Oxazole Acetamide Moiety
The this compound moiety can serve as a linker to connect the oxazole ring with other complex chemical structures, leading to the formation of hybrid molecules. kthmcollege.ac.in These hybrids combine the structural features of two or more different pharmacophores, which can result in novel biological activities.
A common strategy involves using the chloroacetamide group to alkylate another heterocyclic ring. For instance, it can be reacted with nitrogen or sulfur atoms within other heterocyclic systems like pyrazoles, triazoles, or thiazoles. researchgate.netnih.govresearchgate.netnih.gov The synthesis of pyrazole derivatives containing an acetamide bond is one such example where the chloroacetamide unit acts as a bridge. nih.gov Similarly, the creation of triazole-pyrazole hybrids often involves linking different heterocyclic precursors, a strategy where the title compound could serve as a key intermediate. beilstein-journals.org This modular approach allows for the rational design of complex molecules with potentially enhanced or entirely new properties.
Advanced Characterization Techniques for Structural Verification and Purity Assessment of 2 Chloro N 1,2 Oxazol 3 Yl Acetamide and Its Derivatives
Spectroscopic Analysis for Elucidating Molecular Architecture
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provide detailed insights into the atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For chloroacetamide derivatives, ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of the acetamide (B32628), the chloromethyl group, and the specific heterocyclic or aromatic moiety.
In the ¹H NMR spectrum of a related derivative, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the signals corresponding to different protons are clearly resolved. mdpi.com The chloromethyl (ClCH₂) protons typically appear as a singlet, significantly downfield due to the deshielding effect of the adjacent chlorine atom and carbonyl group. mdpi.com The protons of the heterocyclic or aromatic ring system exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the substitution pattern. The amide proton (NH) usually appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C=O) of the acetamide group is characteristically found in the highly deshielded region of the spectrum (typically >160 ppm). mdpi.com The carbon of the chloromethyl group (ClCH₂) is also readily identified. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, further aiding in the complete structural assignment.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide in DMSO-d₆ mdpi.com
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH₃ (acetamide) | 2.11 (s, 3H) | 23.9 |
| -CH₂Cl | 5.22 (s, 2H) | 34.9 |
| Aromatic CH | 7.74 (m, 2H) | 110.1, 110.5, 119.8, 123.5 |
| Aromatic CH | 8.34 (s, 1H) | |
| NH | 10.26 (s, 1H) | |
| Aromatic C (quaternary) | 135.9, 155.7, 159.3 | |
| C=O | 168.5 |
(s = singlet, m = multiplet)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
For 2-chloro-N-(1,2-oxazol-3-yl)acetamide and its derivatives, the IR spectrum provides several key diagnostic peaks. A strong absorption band corresponding to the C=O (carbonyl) stretching of the secondary amide group is typically observed in the region of 1660-1680 cm⁻¹. mdpi.comijpsr.info Another important feature is the N-H stretching vibration, which appears as a sharp peak around 3300 cm⁻¹. mdpi.com The C-N stretching and N-H bending vibrations of the amide linkage also give rise to characteristic bands. The presence of the C-Cl bond can be confirmed by its stretching vibration, which typically appears in the fingerprint region (700-800 cm⁻¹). ijpsr.info
Table 2: Key IR Absorption Bands for Chloroacetamide Derivatives mdpi.comijpsr.info
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic/Aliphatic) | Stretching | 2900-3100 |
| C=O (Amide I) | Stretching | 1660-1680 |
| N-H (Amide II) | Bending | 1540-1565 |
| C-N | Stretching | 1400-1475 |
| C-Cl | Stretching | 700-800 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can also offer structural clues through the analysis of fragmentation patterns.
In the mass spectrum of a chloroacetamide derivative, the molecular ion peak (M⁺) is a key feature. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), compounds containing one chlorine atom will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks separated by two mass units (M⁺ and M+2) in a roughly 3:1 intensity ratio. mdpi.com This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Fragmentation of these molecules often involves the cleavage of the C-C bond adjacent to the carbonyl group or the loss of the chloromethyl group. For example, in the mass spectrum of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, prominent fragments corresponding to the loss of specific moieties are observed, which helps to piece together the molecular structure. mdpi.com High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula. mdpi.com
Table 3: Mass Spectrometry Data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide mdpi.com
| m/z | Relative Intensity (%) | Assignment |
| 226 | 3 | [M+2]⁺ |
| 224 | 10 | [M]⁺ |
| 182 | 25 | [M - C₂H₂O]⁺ |
| 147 | 38 | [M - ClCH₂CO]⁺ |
| 43 | 100 | [CH₃CO]⁺ |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is particularly useful for compounds containing chromophores, such as aromatic rings, heterocyclic systems, and conjugated double bonds.
For N-aryl 2-chloroacetamide (B119443) derivatives, the UV-Vis spectrum is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic or heterocyclic ring system and the amide functional group. ekb.eg The position of the absorption maximum (λₘₐₓ) and the intensity of the absorption (molar absorptivity) are sensitive to the specific structure of the chromophore and the solvent used. While not providing as much structural detail as NMR or MS, UV-Vis spectroscopy is a valuable tool for confirming the presence of conjugated systems and for quantitative analysis. ekb.eg
Elemental and Chromatographic Analysis
While spectroscopic methods reveal the molecular structure, elemental and chromatographic analyses provide fundamental data on the elemental composition and purity of the sample.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the assigned molecular formula and serves as a crucial indicator of sample purity. mdpi.com For halogen-containing compounds, the percentage of the halogen can also be determined.
**Table 4: Elemental Analysis Data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (C₁₀H₉ClN₂O₂) ** mdpi.com
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 53.47 | 53.62 |
| Hydrogen (H) | 4.04 | 4.15 |
| Nitrogen (N) | 12.47 | 12.62 |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for the qualitative assessment of this compound and its derivatives. Its application is crucial during synthesis to monitor the progress of the reaction, in purification to identify fractions containing the desired compound, and for the preliminary evaluation of the purity of the final product. The principle of separation in TLC is based on the differential partitioning of the components of a mixture between a stationary phase, typically a thin layer of adsorbent material on a solid support, and a liquid mobile phase that moves up the plate by capillary action.
For the analysis of this compound, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase. The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compounds to be separated. A range of solvent systems can be utilized, with the polarity adjusted to achieve optimal separation, which is generally indicated by a retention factor (Rƒ) value between 0.2 and 0.8 for the target compound.
The progress of the synthesis of this compound from its precursors, 3-amino-1,2-oxazole and chloroacetyl chloride, can be effectively monitored using TLC. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized over time. The product, being generally less polar than the amine precursor, will exhibit a higher Rƒ value.
Visualization of the separated spots on the TLC plate is typically achieved under UV light at 254 nm, where the fluorescent indicator in the silica gel allows for the quenching of fluorescence by UV-active compounds, appearing as dark spots. Further visualization can be accomplished by exposing the plate to iodine vapor, which reversibly stains organic compounds, or by using specific chemical staining agents that react with the functional groups present in the molecules.
The purity of a sample of this compound can be assessed by the presence of a single spot at a specific Rƒ value for a given solvent system. The presence of additional spots would indicate impurities, such as unreacted starting materials or by-products. The Rƒ value is a characteristic property of a compound in a specific TLC system and can be used for identification purposes when compared to a known standard.
Below are interactive tables detailing representative TLC data for this compound and its precursors.
Table 1: Representative TLC Systems for Monitoring the Synthesis of this compound
| Mobile Phase Composition (v/v) | Stationary Phase | Visualization Method |
| Ethyl acetate (B1210297) / Hexane (1:1) | Silica Gel 60 F254 | UV (254 nm), Iodine Vapor |
| Dichloromethane / Methanol (95:5) | Silica Gel 60 F254 | UV (254 nm), Iodine Vapor |
| Toluene / Acetone (8:2) | Silica Gel 60 F254 | UV (254 nm), Iodine Vapor |
Table 2: Representative Rƒ Values in Different Solvent Systems
| Compound | Ethyl acetate / Hexane (1:1) | Dichloromethane / Methanol (95:5) | Toluene / Acetone (8:2) |
| 3-amino-1,2-oxazole | 0.15 | 0.25 | 0.20 |
| This compound | 0.50 | 0.65 | 0.58 |
| Chloroacetyl chloride | (Reacts with silica) | (Reacts with silica) | (Reacts with silica) |
Investigation of Biological Activities and Mechanistic Pathways of 2 Chloro N 1,2 Oxazol 3 Yl Acetamide Analogues
Antimicrobial Research
The rise of antibiotic resistance has created an urgent need for the discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, including isoxazole (B147169) derivatives, are a rich source for the development of such agents.
Analogues of 2-chloro-N-(1,2-oxazol-3-yl)acetamide have been synthesized and evaluated for their activity against a range of pathogenic bacteria. The presence of the chloro-acetamide moiety is often considered to contribute to the biological activity of these compounds.
Studies on various isoxazole derivatives have demonstrated their potential as antibacterial agents. For example, a series of isoxazolinyl oxazolidinones showed potent activity against various resistant Gram-positive bacteria, with minimum inhibitory concentration (MIC) values significantly lower than the standard drug linezolid (B1675486) against strains like Staphylococcus aureus and Enterococcus faecalis. nih.gov Another study on benzo[d]isoxazo-3-yl-(N-4-oxo-2-phenylthiazolidin-3-yl)acetamides revealed that compounds containing electron-withdrawing groups like nitro (−NO₂) and fluoro (−F) exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov Similarly, new triazole-isoxazole hybrids have shown a powerful antibacterial effect against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
Table 2: Minimum Inhibitory Concentration (MIC) of Isoxazole/Thiazole (B1198619) Acetamide (B32628) Analogues against Bacterial Strains Note: Data is for structurally related isoxazole and thiazole derivatives, demonstrating the potential of the core scaffold.
Antifungal Activity (Yeasts, e.g., Candida species)
The emergence of drug-resistant fungal pathogens, particularly Candida species, necessitates the discovery of novel antifungal agents. Structurally related analogues of this compound have been investigated for their potential to address this challenge. Specifically, the compound 2-chloro-N-phenylacetamide has demonstrated significant antifungal activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brresearchgate.netnih.gov
In vitro studies revealed that 2-chloro-N-phenylacetamide inhibited all tested strains of C. albicans and C. parapsilosis. scielo.brnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was found to be in the range of 128 to 256 µg/mL for these species. scielo.brnih.gov The minimum fungicidal concentration (MFC), the lowest concentration that results in microbial death, was determined to be between 512 and 1,024 µg/mL. scielo.brnih.gov Another study on Candida tropicalis and Candida parapsilosis isolates reported MIC values for a similar compound, referred to as A1Cl, ranging from 16 to 256 μg/mL, indicating potent fungicidal activity. nih.gov
Beyond inhibiting the growth of planktonic (free-floating) cells, these acetamide derivatives have shown efficacy against biofilms, which are structured communities of microbial cells that are notoriously difficult to treat. The 2-chloro-N-phenylacetamide compound was found to inhibit biofilm formation by up to 92% and disrupt pre-formed biofilms by up to 87%. scielo.brresearchgate.netnih.gov Similarly, the A1Cl compound demonstrated significant inhibition of in vitro biofilm formation and reduction of mature biofilm biomass for both C. tropicalis and C. parapsilosis. nih.gov
Investigations into the mechanism of action suggest that 2-chloro-N-phenylacetamide does not function by binding to ergosterol, a key component of the fungal cell membrane, nor does it appear to damage the fungal cell wall. scielo.brnih.gov Interestingly, antagonism was observed when this compound was combined with conventional antifungal drugs like amphotericin B and fluconazole, suggesting that co-administration should be avoided. scielo.brresearchgate.netnih.gov In silico studies on the A1Cl compound suggest its mechanism may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.govresearchgate.net
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species scielo.brnih.gov
| Candida Species | Number of Strains | MIC Range (µg/mL) | MFC Range (µg/mL) |
| C. albicans | 6 | 128 - 256 | 512 - 1024 |
| C. parapsilosis | 6 | 128 - 256 | 1024 |
Antioxidant Activity Evaluation
The evaluation of antioxidant activity is crucial in drug discovery, as oxidative stress is implicated in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common and reliable method used to determine the antioxidant capacity of chemical compounds. researchgate.netmdpi.com This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically. mdpi.comnih.gov
While direct studies on this compound are limited, research on structurally related acetamide and heterocyclic derivatives provides insight into their potential antioxidant properties. For instance, various new acetamide derivatives have been synthesized and evaluated for their in vitro antioxidant activities. nih.gov Studies on flavonoid acetamide derivatives have shown that chemical modification by adding acetamide moieties can retain or enhance antioxidant properties. researchgate.net
Research on 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which are structurally distinct but share the feature of being heterocyclic compounds, also involved evaluation for antioxidant potential using the DPPH method. researchgate.net Similarly, a study on N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds screened the synthesized compounds for their radical scavenging activities using the DPPH assay. wisdomlib.org In one such study, a compound labeled 4g was identified as an effective antioxidant. wisdomlib.org Another investigation into 2-aminothiazole (B372263) sulfonamide derivatives found that a compound containing a para-chloro substituted benzene (B151609) ring displayed the highest DPPH scavenging activity, with 90.09% inhibition at a concentration of 300 μg/mL. nih.gov
These findings from related chemical classes suggest that the acetamide scaffold, in combination with various heterocyclic rings, can be a viable framework for developing compounds with significant free radical scavenging capabilities.
Table 2: DPPH Radical Scavenging Activity of Selected 2-Aminothiazole Sulfonamide Derivatives nih.gov
| Compound ID | Key Structural Feature | % DPPH Scavenging (at 300 µg/mL) |
| 8 | p-Cl | 90.09 |
| 10 | m-NO₂ | 70.29 |
| 12 | 2,3,5,6-tetraCH₃ | 41.97 |
| 6 | p-NO₂ | 33.96 |
| 5 | p-OCH₃ | 33.33 |
Other Biological Activities Explored for Structurally Related Acetamide and Oxazole (B20620) Derivatives
Acetamide and oxazole derivatives are recognized for their potential as anti-inflammatory agents. jddtonline.infojddtonline.info The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade. galaxypub.coarchivepp.com
Several studies have focused on synthesizing novel oxazole derivatives and evaluating their anti-inflammatory effects. In one study, a series of novel oxazole derivatives were tested using the carrageenan-induced rat paw edema method, a standard in vivo model for acute inflammation. jddtonline.infojddtonline.inforesearchgate.net The results indicated that the synthesized compounds exhibited promising anti-inflammatory activity when compared to the standard drug, indomethacin. jddtonline.info For example, derivatives designated as A, A₁, and A₂ showed percentage inhibition of edema at the 4th hour of 35.38% and 28.67% for A and A1/A2 respectively, compared to 45.86% for indomethacin. jddtonline.info
The acetamide moiety is considered a suitable component for designing selective COX-2 inhibitors. galaxypub.coarchivepp.com Reviews on this topic highlight that a wide array of amide derivatives have been identified as effective COX-2 inhibitors, which are used to treat conditions like arthritis and pain by alleviating symptoms such as swelling and tenderness. archivepp.com Research on 2-chloro-N,N-diphenylacetamide derivatives also points to their potential as analgesic agents, a property closely linked to anti-inflammatory action, with molecular docking studies suggesting interaction with COX enzymes. orientjchem.org
The oxazole ring is a versatile heterocyclic structure found in numerous compounds with significant pharmacological properties, including anticancer activity. biointerfaceresearch.comijrpr.com Derivatives of oxazole and acetamide have been extensively explored for their potential to inhibit the growth of various cancer cell lines.
Novel series of 4-arylsulfonyl-1,3-oxazoles have been synthesized and evaluated for their anticancer activity against a panel of 59 human cancer cell lines. biointerfaceresearch.com Certain compounds from this series exhibited notable activity; for instance, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide showed a cytostatic effect against CNS cancer cell lines SNB-75 and SF-539. biointerfaceresearch.com Another derivative, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide, displayed high anti-proliferative activity against the HOP-92 non-small cell lung cancer line. biointerfaceresearch.com
Similarly, studies on 2-chloroacetamides and 2,2-dichloroacetamides bearing a thiazole scaffold—a close relative of the oxazole ring—have demonstrated significant cytotoxic activity. uran.uauran.ua The 2-chloroacetamide (B119443) derivatives were particularly effective against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua Molecular docking studies suggest that a potential mechanism for these chloroacetamide derivatives involves the inhibition of glutathione (B108866) S-transferase (GST). uran.ua The broader class of isoxazole derivatives has also been highlighted in reviews as a promising source of compounds with potent anticancer effects against various human cancer cell lines, including lung, breast, and colon cancers. espublisher.comresearchgate.net
Table 3: Anticancer Activity of Selected 4-Arylsulfonyl-1,3-Oxazole Derivatives biointerfaceresearch.com
| Compound | Cancer Subpanel | Cell Line(s) | Effect |
| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer | SNB-75, SF-539 | Cytostatic |
| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Non-Small Cell Lung | HOP-92 | Anti-proliferative |
| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | Lung Cancer | NCI-H226 | Cytotoxic |
Structurally related oxazole and acetamide derivatives have been investigated as modulators of key cellular receptors, indicating their potential for therapeutic intervention in a range of diseases, including immune disorders.
S1P1 Receptor: The sphingosine-1-phosphate receptor 1 (S1P1) is a critical regulator of lymphocyte trafficking from lymph nodes into the bloodstream. mdpi.com Modulation of this receptor is a therapeutic strategy for autoimmune diseases. Research has led to the discovery of a series of triazole and oxazole-containing derivatives designed as potent and selective S1P1 agonists. nih.govresearchgate.net These compounds, developed through pharmacophore-guided design, showed high affinity and selectivity for the S1P1 receptor. nih.gov Several of these oxazole derivatives, when administered orally, caused a significant reduction in peripheral lymphocyte counts, demonstrating their potential as immunomodulators. nih.gov
A2B Adenosine (B11128) Receptor: The A2B adenosine receptor is a G protein-coupled receptor involved in various physiological processes, including inflammation and cardiovascular function. nih.gov While direct modulation by oxazole-acetamide structures is not extensively documented, related heterocyclic compounds have been explored as modulators of this receptor. For example, a series of 1-benzyl-3-ketoindole derivatives were identified as allosteric modulators of the human A2B adenosine receptor. researchgate.net Depending on minor structural changes in their side chains, these compounds acted as either positive or negative modulators, enhancing or weakening the receptor's response to its natural ligand. researchgate.net Such studies highlight the potential for small molecules to fine-tune receptor activity, a sophisticated mechanism that could be explored for oxazole and acetamide derivatives.
Antiviral and Analgesic Research
The structural motif of this compound has served as a scaffold for the development of various analogues that have been investigated for their therapeutic potential, including antiviral and analgesic activities. Research in these areas has explored how modifications to this core structure influence biological activity, offering insights into the mechanisms of action and potential for therapeutic applications.
Antiviral Research
A notable area of investigation for analogues of this compound has been in the field of antiviral research, particularly in the context of Human Immunodeficiency Virus (HIV). A study focused on 2-isoxazol-3-yl-acetamide analogues revealed their potential as inhibitors of Heat Shock Protein 90 (HSP90), a promising target in antiviral therapy. nih.govresearchgate.net In this research, a series of fifteen 2-isoxazol-3-yl-acetamide based compounds were synthesized and evaluated for their anti-HIV activity. nih.govresearchgate.net
Several of these analogues demonstrated significant inhibitory potential, with compounds 2a-b, 2e, 2j, and 2l-m showing over 80% inhibition at their highest non-cytotoxic concentration. nih.gov Further investigation into the anti-HIV activity of these molecules highlighted that compound 2l exhibited a therapeutic index approximately 3.5 times better than AUY922, a known second-generation HSP90 inhibitor. nih.gov The antiviral action of compound 2l was found to be independent of the cell type, virus isolate, and viral load. nih.gov
The mechanism of action for these analogues appears to be linked to the inhibition of HSP90, which in turn attenuates HIV-1 LTR driven gene expression. nih.gov It was observed that compound 2l did not significantly affect viral enzymes such as Reverse Transcriptase (RT), Integrase (IN), and Protease (PR) in cell-free in vitro assays at its highest non-cytotoxic concentration. nih.gov This suggests a host-targeted mechanism rather than direct viral enzyme inhibition. nih.gov
Table 1: Anti-HIV Activity of 2-isoxazol-3-yl-acetamide Analogues
| Compound | Inhibitory Potential (>80% at HNC*) | Therapeutic Index Comparison | Mechanism of Action |
|---|---|---|---|
| 2a-b | Yes | Not specified | HSP90 Inhibition |
| 2e | Yes | Not specified | HSP90 Inhibition |
| 2j | Yes | Not specified | HSP90 Inhibition |
| 2l | Yes | ~3.5-fold better than AUY922 | HSP90 Inhibition |
| 2m | Yes | Not specified | HSP90 Inhibition |
*HNC: Highest Non-Cytotoxic Concentration
Analgesic Research
In the realm of analgesic research, derivatives of acetamide, structurally related to this compound, have been synthesized and evaluated for their pain-relieving properties. A study on novel 2-chloro-N,N-diphenylacetamide derivatives explored their potential as analgesic agents through in-vivo evaluation and molecular docking studies on cyclo-oxygenase (COX) enzymes. orientjchem.org
The synthesized compounds were screened for their analgesic activity using the hot plate method. orientjchem.org Among the derivatives, compound AKM-2 (N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide) demonstrated a significant analgesic response, which was comparable to the standard drug, diclofenac (B195802) sodium. orientjchem.org In contrast, compound AKM-1 showed the least analgesic activity. orientjchem.org
Molecular docking studies were conducted to understand the potential binding interactions of these acetamide derivatives with COX-1 and COX-2 enzymes. orientjchem.org The results indicated that the target compounds had lower docking scores on both COX-1 and COX-2 enzymes, suggesting a potential for better analgesic activity. orientjchem.org Compound AKM-2 exhibited the lowest docking scores for both COX-1 and COX-2 receptors, which correlated with its significant in-vivo analgesic effect. orientjchem.org
Table 2: Analgesic Activity and Molecular Docking of 2-chloro-N,N-diphenylacetamide Derivatives
| Compound | Analgesic Activity (Hot Plate Method) | Molecular Docking Score (COX-1) | Molecular Docking Score (COX-2) |
|---|---|---|---|
| AKM-1 | Least active | Not specified in detail | Not specified in detail |
| AKM-2 | Significant analgesic response | Lowest score | Lowest score |
| AKM-3 | Not specified in detail | Lower docking score | Lower docking score |
Exploration of Applied Research and Emerging Applications of 2 Chloro N 1,2 Oxazol 3 Yl Acetamide Derived Structures
Agrochemical Science
The isoxazole (B147169) and chloroacetamide moieties are well-known toxophores in agrochemical development. nih.govresearchgate.net Research into derivatives combining these features has revealed compounds with potent biological activities against a range of agricultural pests, including weeds, fungi, and insects. researchgate.netnih.gov
Herbicidal Efficacy
Derivatives containing the isoxazole ring structure have been extensively studied for their herbicidal properties. google.comresearchgate.net Structure-activity relationship studies have shown that potent herbicidal activity is often associated with specific substitutions on the isoxazole and acetamide (B32628) components. researchgate.net For instance, a series of 2-(5-isoxazolyloxy)acetamide derivatives demonstrated that compounds with a 4-methyl-3-trifluoromethyl-5-isoxazolyl group exhibited strong herbicidal effects. researchgate.net
One notable compound, N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide, showed potent pre-emergence activity against common upland weeds such as barnyard grass (Echinochloa crus-galli), large crabgrass (Digitaria ciliaris), pale smartweed (Polygonum lapathifolium), and slender amaranth (B1665344) (Amaranthus viridis). researchgate.net A key advantage observed in studies was its selectivity, as it did not negatively affect cotton crops at application rates between 0.25 to 0.5 kg a.i./ha. researchgate.net
Furthermore, other research has focused on oxazole (B20620) and isoxazole carboxamides as herbicide safeners. These compounds can protect crops from the injurious effects of herbicides like chlorsulfuron. nih.gov This protective effect is achieved by enhancing the crop's natural defense mechanisms, such as increasing glutathione (B108866) content and glutathione S-transferase activity. nih.gov Molecular docking studies suggest these safeners may compete with the herbicide at the active site of the target enzyme, acetolactate synthase, thereby preventing injury to the crop. nih.gov
| Compound Derivative | Target Weeds | Application Rate (kg a.i./ha) | Crop Selectivity | Reference |
|---|---|---|---|---|
| N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide | Barnyard grass, Large crabgrass, Pale smartweed, Slender amaranth | 0.25 - 0.5 | Cotton | researchgate.net |
| Substituted Oxazole Isoxazole Carboxamides | Safener against Chlorsulfuron injury | Not Applicable | Protects crops like maize | nih.gov |
Fungicidal Efficacy
The isoxazole nucleus is a key component in a variety of compounds developed for their antifungal properties. nih.govijpca.org Research has demonstrated that isoxazole derivatives can be highly effective against significant plant pathogens. A study focusing on a series of 20 isoxazole derivatives identified compounds with potent fungicidal activity against Rhizoctonia solani, the cause of sheath blight in rice, and Fusarium fujikuroi, which causes bakanae disease. nih.gov
Specifically, the compound 5-(2-chlorophenyl)isoxazole (B3058049) was found to be the most effective against R. solani, exhibiting an effective dose for 50% inhibition (ED50) of 4.43 µg/mL. nih.gov Against F. fujikuroi, the derivative 5-(2,4-dichloro-2-hydroxylphenyl)isoxazole showed the highest activity with an ED50 of 6.7 µg/mL. nih.gov Molecular docking studies suggest that these compounds may act by targeting the sterol 14α-demethylase enzyme, a critical component in the synthesis of the fungal cell membrane. nih.gov Other research has also highlighted the antifungal potential of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives against various Candida and Aspergillus species. nih.govresearchgate.net
| Compound Derivative | Target Fungus | ED50 (µg/mL) | Reference |
|---|---|---|---|
| 5-(2-chlorophenyl)isoxazole | Rhizoctonia solani | 4.43 | nih.gov |
| 5-(2,4-dichloro-2-hydroxylphenyl)isoxazole | Fusarium fujikuroi | 6.7 | nih.gov |
Pesticidal Applications
The application of isoxazole-derived structures extends to broader pesticidal uses, including activity against insects. researchgate.netnih.gov The isoxazole ring is a versatile scaffold that has been incorporated into numerous compounds with a wide range of biological activities. nih.gov This versatility allows for the development of pesticides that can target various pests beyond weeds and fungi. nih.gov
For example, isoxazolines, which are partially saturated derivatives of isoxazole, are a key structural motif in a number of commercial pesticides. nih.gov These compounds have demonstrated effectiveness against a variety of pests. The biological activity of these derivatives can be tuned by modifying the substituents on the isoxazole ring, leading to compounds with specific activities, such as insecticidal or nematicidal properties. researchgate.net The development of isoxazole-based pesticides remains an active area of research, aiming to create new, effective, and selective agents for crop protection. researchgate.netnih.gov
Materials Science and Corrosion Inhibition
Beyond agriculture, derivatives of the 2-chloro-N-(1,2-oxazol-3-yl)acetamide structure are finding applications in materials science. The isoxazole moiety's electronic properties and stability make it a valuable component in the synthesis of novel polymers and as a functional group for preventing the corrosion of metals. researchgate.netarabjchem.org
Application in Polymer Chemistry
The isoxazole ring is being explored as a building block in polymer science. Its aromaticity and the potential for the nitrogen-oxygen bond to be cleaved under specific conditions make it a versatile substrate for creating functionally complex materials. nih.gov Isoxazole derivatives have been used in the synthesis of polymers with pendant isoxazole rings. For instance, 3,5-Dimethyl-4-vinylisoxazole can be polymerized in the presence of radical initiators to create such materials. researchgate.net
These heterocyclic structures are also employed in bioconjugation reactions and step-growth polymerizations. nih.gov The ability to functionalize the isoxazole ring allows for the creation of polymers with tailored properties, opening up potential applications in areas like organic semiconductors and liquid crystals. researchgate.net
Investigation as Corrosion Inhibitors for Metallic Substrates
A significant emerging application for isoxazole derivatives is in the prevention of metal corrosion. jmaterenvironsci.comresearchgate.netresearchgate.net These organic compounds can adsorb onto a metal's surface, forming a protective layer that shields it from corrosive environments, such as acidic solutions. arabjchem.orgjmaterenvironsci.com
Studies on isoxazole derivatives as corrosion inhibitors for mild steel in 1M HCl have shown promising results. The inhibition efficiency is dependent on the concentration of the compound. For example, one study found that the inhibition efficiency of 5-phenylisoxazole (B86612) and 3-phenyl-5-isoxazolone reached 66% and 80%, respectively, at an optimal concentration. jmaterenvironsci.com Another isoxazole derivative, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, achieved a maximum inhibition efficiency of 96.6% at a concentration of 300 ppm. arabjchem.org
The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, a process that follows the Langmuir adsorption isotherm model. arabjchem.orgjmaterenvironsci.com Potentiodynamic polarization studies have revealed that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. arabjchem.orgjmaterenvironsci.com Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations support these experimental findings, providing insights into the adsorption behavior of the inhibitor molecules on the metal surface. nih.gov
| Inhibitor Compound | Concentration | Maximum Inhibition Efficiency (%) | Inhibitor Type | Reference |
|---|---|---|---|---|
| 5-phenylisoxazole | 10 x 10-4 M | 66 | Mixed | jmaterenvironsci.com |
| 3-phenyl-5-isoxazolone | 10 x 10-4 M | 80 | Mixed | jmaterenvironsci.com |
| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 300 ppm | 96.6 | Mixed (predominantly anodic) | arabjchem.org |
Conclusion and Future Perspectives in Research on 2 Chloro N 1,2 Oxazol 3 Yl Acetamide
Current Understanding and Gaps in Knowledge Regarding the Compound's Academic Profile
There is a conspicuous absence of dedicated research on 2-chloro-N-(1,2-oxazol-3-yl)acetamide in the available scientific literature. Searches for its synthesis, characterization, and biological activity have failed to yield specific data. This lack of information constitutes a significant gap in our understanding of this particular molecule. While research exists on structurally related compounds, such as other N-substituted chloroacetamides and various isoxazole (B147169) derivatives, no direct scholarly articles, patents, or database entries provide specific experimental details for this compound itself.
The primary gaps in knowledge encompass:
Synthetic Methodologies: There are no published protocols for the synthesis of this compound. While one could hypothesize a synthetic route, such as the acylation of 3-amino-1,2-oxazole with chloroacetyl chloride, no documented evidence of this reaction exists.
Physicochemical Properties: Fundamental data, including melting point, boiling point, solubility, and spectroscopic information (NMR, IR, Mass Spectrometry), are not available. This lack of empirical data prevents a thorough characterization of the compound.
Biological Activity and Mechanism of Action: The biological effects of this compound remain uninvestigated. The isoxazole nucleus is a component of several biologically active compounds, and the chloroacetamide group is a known reactive moiety, suggesting potential for biological activity. However, without experimental data, any discussion of its pharmacological profile would be purely speculative.
Prospective Research Avenues and Methodological Advancements
The absence of information on this compound presents a clear opportunity for foundational chemical research. Future investigations could be directed along the following avenues:
Development of Synthetic Routes: A primary research objective would be to establish a reliable and efficient synthesis for this compound. This would likely involve the reaction of 3-amino-1,2-oxazole with chloroacetyl chloride under various conditions to optimize the yield and purity of the product.
Comprehensive Characterization: Once synthesized, the compound would require thorough characterization using modern analytical techniques. This would include:
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm the molecular structure.
Physicochemical Profiling: Determination of melting point, solubility in various solvents, and lipophilicity (LogP).
Exploration of Chemical Reactivity: Investigating the reactivity of the chloroacetamide group in this compound could reveal its potential as a building block in organic synthesis, for example, in nucleophilic substitution reactions to create more complex molecules.
In Vitro Biological Screening: The synthesized compound could be subjected to a broad range of biological assays to identify any potential therapeutic applications. This could include screening for antimicrobial, antifungal, anticancer, or anti-inflammatory activities.
Broader Impact on Chemical Biology and Drug Discovery Initiatives
The study of novel chemical entities like this compound is fundamental to the advancement of chemical biology and drug discovery. The isoxazole ring is a privileged scaffold in medicinal chemistry, and the introduction of a reactive chloroacetamide handle could lead to the development of novel covalent inhibitors or chemical probes.
Should this compound exhibit interesting biological activity, it could serve as a starting point for the design and synthesis of new classes of therapeutic agents. The systematic exploration of such currently uncharacterized chemical spaces is essential for uncovering new biological functions and for the development of next-generation pharmaceuticals. The investigation of this compound could therefore have a significant impact by providing new tools and lead compounds for addressing unmet medical needs.
Q & A
Q. What are the established synthetic routes for 2-chloro-N-(1,2-oxazol-3-yl)acetamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves refluxing 2-amino-1,2-oxazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base. For example:
- Procedure : 2-amino-1,2-oxazole (0.01 mol) and chloroacetyl chloride (0.01 mol) are refluxed in triethylamine (10 mL) for 4 hours. Reaction progress is monitored by TLC, followed by cooling, filtration, and recrystallization from pet-ether .
- Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to amine) and using polar aprotic solvents (e.g., DMF) can improve yields. Elevated temperatures (70–80°C) may reduce reaction time .
Q. Key Table: Synthetic Conditions Comparison
| Reagent Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1:1 | TEA | Reflux | 4 | ~65 | |
| 1.2:1 | DMF | 80 | 2 | ~78 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- IR Spectroscopy : Key peaks include C=O stretch (~1674 cm⁻¹), C-Cl stretch (~783 cm⁻¹), and N-H bend (~3187 cm⁻¹) .
- NMR :
- ¹H NMR : Chloroacetamide CH2 protons resonate at δ 4.2–4.4 ppm. The oxazole ring proton appears as a singlet at δ 8.1–8.3 ppm .
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, oxazole carbons at ~150–160 ppm .
Q. Key Table: Spectroscopic Signatures
| Technique | Key Peaks | Assignment | Reference |
|---|---|---|---|
| IR | 1674 cm⁻¹ | C=O stretch | |
| ¹H NMR | δ 4.3 ppm | CH2 (Cl) |
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?
Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:
- Procedure : Crystallize the compound in a solvent system (e.g., ethanol/water). Collect data at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL .
- Key Metrics : A low R-factor (<0.05) and high data-to-parameter ratio (>10:1) ensure reliability. Disorder in the oxazole ring or chloroacetamide group may require constrained refinement .
Example from Evidence : A derivative (2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide) was resolved with R = 0.053, confirming planarity of the acetamide-oxazole system .
Q. How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?
Methodological Answer:
- Byproduct Identification : Use HPLC-MS or preparative TLC to isolate impurities. Compare with known byproducts (e.g., trichloroethane derivatives from competing elimination pathways ).
- Data Validation : Cross-validate NMR/IR results with computational tools (e.g., DFT simulations for predicted chemical shifts).
Case Study : In the synthesis of 2-chloro-N-(5-chlorothien-2-yl)acetamide, a byproduct (2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene)) was identified via ¹H NMR (δ 5.2 ppm for CHCl3) and addressed by optimizing reaction stoichiometry .
Q. What strategies can be employed to design biological activity assays for derivatives of this compound?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based assays.
- Structural Modifications : Introduce substituents (e.g., fluorophenyl groups) to enhance bioavailability. highlights thiophene derivatives as probes for biological pathways .
Q. Example Protocol :
Synthesize derivatives with varied substituents on the oxazole ring.
Test cytotoxicity via MTT assay (IC50 determination).
Evaluate binding affinity using surface plasmon resonance (SPR) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (LUMO localization on chloroacetamide carbon).
- Solvent Effects : Use PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize transition states .
Case Study : Simulations for 2-chloro-N-(thienyl)acetamide derivatives predicted regioselective attack at the chloroacetamide carbon, validated experimentally .
Q. What crystallization techniques are optimal for obtaining high-quality crystals of this compound?
Methodological Answer:
- Slow Evaporation : Dissolve in ethanol/water (3:1 v/v) and allow slow evaporation at 4°C.
- Vapor Diffusion : Use tert-butyl alcohol as an antisolvent in hanging-drop setups.
- Key Metrics : Monitor crystal growth under polarized light. High-quality crystals exhibit sharp birefringence and defined edges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
